(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrrolidine ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 4-methylbenzaldehyde, and morpholine. The key steps in the synthesis may involve:
Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving catechol and ethylene glycol under acidic conditions.
Aldol Condensation: The benzodioxin derivative can undergo aldol condensation with 4-methylbenzaldehyde to form the intermediate compound.
Pyrrolidine Ring Formation: The intermediate can then react with a suitable amine, such as morpholine, to form the pyrrolidine ring.
Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the hydroxy and methylidene groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione: This compound is unique due to its combination of benzodioxin, pyrrolidine, and morpholine groups.
4-(Diphenylamino)phenylboronic acid pinacol ester: Another compound used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Properties
Molecular Formula |
C27H30N2O6 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30N2O6/c1-18-3-5-19(6-4-18)24-23(25(30)20-7-8-21-22(17-20)35-16-15-34-21)26(31)27(32)29(24)10-2-9-28-11-13-33-14-12-28/h3-8,17,24,30H,2,9-16H2,1H3/b25-23+ |
InChI Key |
GUNOCRJDOAKPOX-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCN5CCOCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCN5CCOCC5 |
Origin of Product |
United States |
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